molecular formula C11H11ClN2O2S B7603153 N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide

N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No.: B7603153
M. Wt: 270.74 g/mol
InChI Key: VJDXOQJQZSAHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: is an organic compound that belongs to the class of thiazolidinones. It is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide typically begins with 4-chloroaniline and ethyl bromoacetate.

    Formation of Thiazolidinone Ring: The reaction involves the condensation of 4-chloroaniline with ethyl bromoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazolidinone ring.

    Acetylation: The final step involves the acetylation of the thiazolidinone intermediate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor in various biological pathways.

    Antimicrobial Activity: The compound exhibits antimicrobial properties against certain bacterial and fungal strains.

Medicine:

    Drug Development: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: Similar compounds include other thiazolidinones with different substituents on the phenyl ring or variations in the acetamide moiety.

Uniqueness:

    Structural Features: The presence of the 4-chlorophenyl group and the specific arrangement of the thiazolidinone ring and acetamide moiety make this compound unique.

    Biological Activity: Its specific biological activities, such as enzyme inhibition and antimicrobial properties, distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)13-10(15)7-14-5-6-17-11(14)16/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDXOQJQZSAHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.